(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide
Description
This compound features a bifuran core (2,3'-bifuran) linked via a methylene group to an acrylamide backbone, with a 2-chlorophenyl substituent at the β-position of the acrylamide. Its structural uniqueness lies in the bifuran system, which distinguishes it from other acrylamide derivatives.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-16-4-2-1-3-13(16)5-8-18(21)20-11-15-6-7-17(23-15)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBIMYUKDTXPSY-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:
Formation of the acrylamide backbone: This can be achieved through the reaction of 3-(2-chlorophenyl)acrylic acid with an appropriate amine derivative of bifuran.
Coupling reaction: The bifuran moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide may involve:
Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Automated purification systems: Employing advanced purification systems to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-N-([2,3’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Compound 11g : 3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide ()
- Key Features : Chloropyridine and dimethylphenyl groups on the acrylamide backbone, with a 3,4-dimethoxyphenethyl amine.
- Differences vs. Target : Replaces the bifuran system with a pyridine ring and introduces methoxy groups. The pyridine may enhance π-π stacking interactions, while methoxy groups could improve solubility.
- Data : Yield (81%), Mp. 157–159°C, MS m/z 451.2 [M+H]+.
Compound 14 : N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)-2-chloroacetamide ()
- Key Features : Benzofuran core with a chloroacetamide substituent.
- Differences vs. Target : Benzofuran instead of bifuran; chloroacetamide introduces electrophilic reactivity.
- Data : Mp. 118–120°C, LC-MS m/z 405.1 [M+H]+.
Compound 7 : (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide ()
- Key Features : Dihydrobenzo[d]dioxin system with multiple hydroxy/methoxy groups.
- Differences vs.
- Biological Relevance : Exhibited anti-neuroinflammatory activity.
Compound 20 : N-(Benzofuran-5-yl)-2-((diphenylphosphoryl)methyl)acrylamide ()
- Key Features : Phosphoryl-methyl group on acrylamide, attached to a benzofuran.
- Differences vs. Target : Phosphoryl group increases polarity and may influence kinase inhibition.
- Data : Mp. 158.3–161.2°C, HRMS m/z 451.1 [M+H]+.
Compound III-54m : (E)-N-Benzyl-3-(2-chlorophenyl)-N-(2-formylphenyl)acrylamide ()
- Key Features : Dual aryl substituents (benzyl and 2-formylphenyl) on the acrylamide nitrogen.
- Differences vs.
- Data : Yield 55%.
Physicochemical Properties
Biological Activity
(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is a synthetic compound belonging to the acrylamide class, characterized by its bifuran and chlorophenyl substituents. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 327.8 g/mol. The compound's structure includes an acrylamide functional group linked to a bifuran moiety and a chlorophenyl group, which may contribute to its biological properties.
The precise mechanism of action for this compound remains largely unexplored; however, acrylamides are known to interact with various biological targets. Research indicates that compounds with similar structures often exhibit interactions with enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of acrylamide derivatives. For instance, compounds structurally related to this compound have shown antibacterial and antifungal activities. In vitro assays have demonstrated that certain analogs exhibit significant inhibition against Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 75 | Bacillus subtilis |
| Compound B | 125 | Escherichia coli |
| Compound C | <150 | Pseudomonas aeruginosa |
These results suggest the potential for this compound to act as an antimicrobial agent.
Anti-inflammatory Activity
Research into acrylamide derivatives has also highlighted their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses. This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
Case Studies
- Anticancer Activity : In a study examining the effects of various acrylamide derivatives on cancer cell lines, it was found that compounds similar to this compound exhibited significant cytotoxic effects against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
- Enzyme Inhibition : Another investigation focused on the inhibition of specific enzymes associated with cancer progression. The study revealed that certain derivatives could effectively inhibit dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis and cell proliferation.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Bifuran Moiety : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of Chlorophenyl Group : A Friedel-Crafts acylation reaction is often employed.
- Acrylamide Linkage Formation : This final step involves condensation reactions between intermediates.
These synthetic routes are crucial for producing the compound in sufficient yields for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
